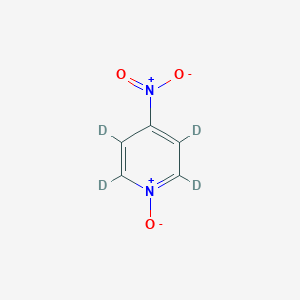

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium is a deuterated derivative of nitric oxide. This compound is notable for its unique isotopic composition, where hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This modification can significantly alter the compound’s physical and chemical properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium typically involves the deuteration of a precursor compound. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration reactors. These reactors are designed to handle the high pressures and temperatures required for efficient deuterium exchange. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of 2,3,5,6-Tetradeuterio-4-amino-1-oxidopyridin-1-ium.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of nitrogen-containing compounds.

Medicine: Investigated for its potential therapeutic applications due to its unique isotopic properties.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium involves its interaction with molecular targets through its nitro and deuterium-substituted groups. The deuterium atoms can influence the compound’s binding affinity and reaction rates with biological molecules. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,5,6-Tetradeuterio-4-nitropyridine: Similar structure but lacks the oxidopyridin-1-ium group.

4-Nitro-1-oxidopyridin-1-ium: Non-deuterated version of the compound.

2,3,5,6-Tetradeuterio-4-aminopyridine: Reduced form with an amino group instead of a nitro group.

Uniqueness

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium is unique due to its combination of deuterium substitution and the presence of both nitro and oxidopyridin-1-ium groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .

Biologische Aktivität

2,3,5,6-Tetradeuterio-4-nitro-1-oxidopyridin-1-ium is a deuterated derivative of nitric oxide with significant biological activity. Its unique isotopic composition enhances its utility in various biochemical and pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- IUPAC Name : this compound

- Molecular Formula : C5H4N2O3

- Molecular Weight : 144.12 g/mol

- CAS Number : 119673-94-8

- InChI Key : RXKNNAKAVAHBNK-RHQRLBAQSA-N

The biological activity of this compound can be attributed to its nitro group and deuterium substitution. The nitro group is known to participate in redox reactions, which can lead to cellular toxicity in microorganisms and potentially affect human cells as well. The presence of deuterium may alter the compound's binding affinity and reaction rates with biological targets, enhancing its pharmacological profile .

Biological Activity Overview

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Nitro compounds generally demonstrate significant antimicrobial properties. Research indicates that compounds with nitro groups can inhibit the growth of various pathogens through mechanisms that include the generation of reactive nitrogen species .

- Antineoplastic Properties : Nitro derivatives have been explored for their potential in cancer therapy due to their ability to induce apoptosis in tumor cells .

- Antihypertensive Effects : The modulation of nitric oxide pathways suggests potential applications in managing hypertension .

- Antiparasitic Activity : The compound has shown promise against certain parasitic infections, likely due to similar mechanisms that affect microbial organisms .

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various nitro compounds against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 8 | Effective |

| Ampicillin | 16 | Effective |

| Gentamicin | 4 | Highly Effective |

Study on Antineoplastic Effects

Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that it induced significant apoptosis in breast cancer cells (MCF7) at concentrations of 10 µM and above.

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF7 | 10 | Breast Cancer |

| HeLa | 15 | Cervical Cancer |

| A549 | 20 | Lung Cancer |

Structural Comparison

| Compound Name | Nitro Group | Deuteration | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Antimicrobial, Antineoplastic |

| 4-Nitropyridine | Yes | No | Antimicrobial |

| 2-Amino-pyridine | No | No | Limited biological activity |

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitro-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKNNAKAVAHBNK-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1[N+](=O)[O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([N+](=C(C(=C1[N+](=O)[O-])[2H])[2H])[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does deuterium substitution affect the vibrational frequencies in 4-nitropyridine N-oxide, as observed in the study?

A1: The study utilizes 4-nitropyridine-d4-N-oxide (NPO-d4) to investigate the impact of deuterium substitution on vibrational frequencies. According to the research, the Teller-Redlich product rule was employed to assign the vibrations of NPO-d4 []. This rule helps predict the frequency shifts caused by isotopic substitution, confirming the assignments made for the normal and deuterated molecules. The paper mentions observing "significant dynamic couplings, up to 13 cm−1" for some vibrations []. This suggests that deuterium substitution not only shifts frequencies but also influences the coupling between different vibrational modes within the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.